4-(Tert-butyl)-3-fluoroaniline
Overview
Description
4-(Tert-butyl)-3-fluoroaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic groups. This compound features a tert-butyl group and a fluorine atom attached to the benzene ring, making it a unique molecule with distinct chemical properties. The tert-butyl group provides steric hindrance, while the fluorine atom contributes to the compound’s electronic characteristics.
Mechanism of Action
Target of Action
Similar compounds, such as tert-butylphenol, have been shown to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It’s known that tert-butyl groups can undergo various chemical transformations, such as deprotection in the presence of trifluoroacetic acid (tfa), leading to the formation of a t-butyl cation . This cation can then interact with other molecules in the solution, potentially influencing cellular processes.
Biochemical Pathways
For instance, tert-butylphenol has been shown to induce adipogenesis in human mesenchymal stem cells by activating retinoid X receptors .
Pharmacokinetics
For instance, tert-butanol has been shown to be extensively metabolized in both male and female rats .
Result of Action
For example, 2,4-Di-tert-butylphenol has been shown to lead to increased lipid accumulation and expression of adipogenic marker genes in human mesenchymal stem cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Tert-butyl)-3-fluoroaniline. For instance, the presence of certain solvents can influence the stability of the t-butyl cation formed during the deprotection of tert-butyl esters . Additionally, environmental factors such as cooking oil fumes, haze, and cigarette smoke have been shown to have cytotoxic effects on skin cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-3-fluoroaniline typically involves the nitration of tert-butylbenzene followed by reduction and fluorination steps. One common method includes:
Nitration: Tert-butylbenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 4-nitro-tert-butylbenzene.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder and hydrochloric acid, yielding 4-(tert-butyl)aniline.
Fluorination: Finally, the fluorination of 4-(tert-butyl)aniline is carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)-3-fluoroaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
4-(Tert-butyl)-3-fluoroaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers
Comparison with Similar Compounds
Similar Compounds
- 4-(Tert-butyl)aniline
- 3-Fluoroaniline
- 4-(Tert-butyl)-2-fluoroaniline
Comparison
4-(Tert-butyl)-3-fluoroaniline stands out due to the presence of both the tert-butyl group and the fluorine atom, which impart distinct steric and electronic properties. Compared to 4-(tert-butyl)aniline, the fluorine atom in this compound enhances its reactivity and stability. In contrast to 3-fluoroaniline, the tert-butyl group in this compound provides additional steric hindrance, affecting its chemical behavior and interactions .
Properties
IUPAC Name |
4-tert-butyl-3-fluoroaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGMZDLOXKYIPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850040-16-3 | |
Record name | 4-tert-butyl-3-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.